1-(2,4-difluorobenzoyl)-4-methylpiperidine
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Overview
Description
1-(2,4-Difluorobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing one nitrogen atom The compound features a 2,4-difluorobenzoyl group attached to the nitrogen atom of the piperidine ring, and a methyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-methylpiperidine} + \text{2,4-difluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2,4-difluorobenzyl)-4-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorobenzoyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorobenzyl)-4-methylpiperidine: Similar structure but with a benzyl group instead of a benzoyl group.
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: Similar structure but with chlorine atoms instead of fluorine atoms.
1-(2,4-Difluorobenzoyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(2,4-Difluorobenzoyl)-4-methylpiperidine is unique due to the presence of both the 2,4-difluorobenzoyl group and the methyl group on the piperidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14)8-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULIJBRQXQZUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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